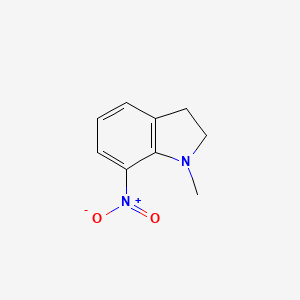
1-Methyl-7-nitroindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-7-nitroindoline is a chemical compound belonging to the indoline family, characterized by a nitro group at the seventh position and a methyl group at the first position of the indoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-7-nitroindoline can be synthesized through several methods. One common approach involves the nitration of 1-methylindoline using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the seventh position.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-7-nitroindoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: Although less common, the methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, and catalysts like potassium carbonate.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Reduction: 1-Methyl-7-aminoindoline.
Substitution: Various substituted indolines depending on the nucleophile used.
Oxidation: 1-Methyl-7-carboxyindoline.
Aplicaciones Científicas De Investigación
1-Methyl-7-nitroindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a probe in photochemical studies.
Biology: Employed in the study of enzyme mechanisms and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-7-nitroindoline varies depending on its application. In biological systems, it can interact with specific enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, while the indoline ring can participate in π-π stacking interactions with aromatic amino acids in proteins.
Comparación Con Compuestos Similares
1-Methyl-5-nitroindoline: Similar structure but with the nitro group at the fifth position.
1-Methyl-4-nitroindoline: Nitro group at the fourth position.
1-Methyl-6-nitroindoline: Nitro group at the sixth position.
Uniqueness: 1-Methyl-7-nitroindoline is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological interactions. The seventh position allows for distinct electronic and steric effects, making it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C9H10N2O2 |
|---|---|
Peso molecular |
178.19 g/mol |
Nombre IUPAC |
1-methyl-7-nitro-2,3-dihydroindole |
InChI |
InChI=1S/C9H10N2O2/c1-10-6-5-7-3-2-4-8(9(7)10)11(12)13/h2-4H,5-6H2,1H3 |
Clave InChI |
OHDFWPOGBJZDSH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2=C1C(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


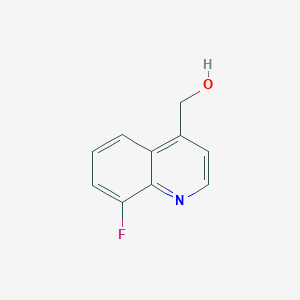
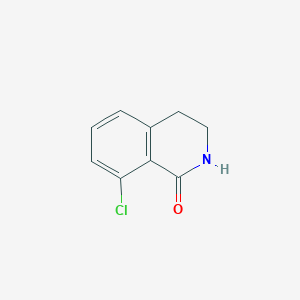
![4-Chloropyrrolo[2,1-f][1,2,4]triazine-5-carbaldehyde](/img/structure/B11910457.png)


![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
![3-Chloro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11910479.png)
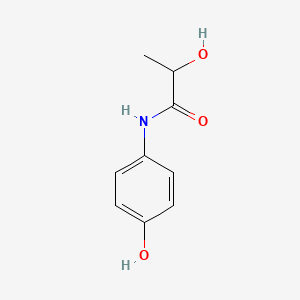



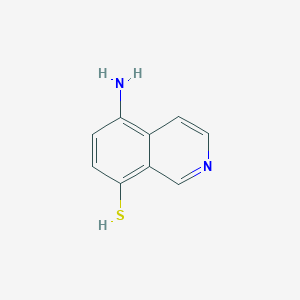
![1-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11910512.png)
![7-Methyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carbaldehyde](/img/structure/B11910536.png)
